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(Furan-2-ylmethyl)trimethylsilane

Cat. No.: B11917851
M. Wt: 154.28 g/mol
InChI Key: QTRTZGJWEJWOSY-UHFFFAOYSA-N
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Description

Significance of Organosilanes in Contemporary Organic Synthesis

Organosilanes, compounds featuring carbon-silicon bonds, are pivotal in modern organic synthesis. hskbrchemical.com Their utility stems from a unique combination of chemical properties. The silicon-carbon bond is strong and generally stable, yet it can be selectively cleaved under specific conditions, making organosilanes excellent protecting groups for various functional groups. thermofishersci.in Furthermore, the diverse reactivity of organosilanes allows them to participate in a wide array of chemical transformations. They can act as intermediates, reagents to activate other molecules, and facilitate cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds. hskbrchemical.comthermofishersci.in The use of organosilanes is often favored over other organometallic reagents due to their lower toxicity, greater stability, and ease of handling. thermofishersci.in

The versatility of organosilanes is further highlighted by their application as reducing agents, where the nature of the organic substituents on the silicon atom can be tailored to achieve specific reductions. gelest.com This adaptability has led to their widespread use in the synthesis of complex molecules, including pharmaceuticals and materials. hskbrchemical.commsu.edu

Furan (B31954) Derivatives as Versatile Building Blocks

Furan and its derivatives are a fundamental class of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom. algoreducation.comnumberanalytics.com This structural feature imparts unique reactivity, making them highly versatile building blocks in organic synthesis. numberanalytics.com The furan ring can be readily functionalized through various reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed processes. numberanalytics.com

Furan derivatives are integral to the synthesis of a wide range of products, from pharmaceuticals and agrochemicals to advanced polymers and materials. algoreducation.comnumberanalytics.com For instance, furan-containing compounds have been found to exhibit a spectrum of biological activities. ontosight.ai The ability to convert the furan ring into other functionalities, such as butenolides, further expands their synthetic utility. psu.edu The Paal-Knorr synthesis and various metal-catalyzed cyclizations are common methods for preparing substituted furans, providing access to a diverse library of building blocks. organic-chemistry.org

Structural Features and Research Relevance of (Furan-2-ylmethyl)trimethylsilane and Related Furan-Organosilane Conjugates

This compound represents a specific conjunction of the two chemical classes discussed above. Its structure consists of a furan ring substituted at the 2-position with a methylene (B1212753) bridge connected to a trimethylsilyl (B98337) group. This arrangement confers specific reactivity and properties that are of significant interest to researchers.

The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions on the furan ring. The judicious placement of a silyl (B83357) group can control the regioselectivity of further functionalization, enabling the synthesis of specifically substituted furans that would be difficult to obtain otherwise. psu.edu Moreover, the silyl group can be replaced in ipso-substitution reactions, providing a powerful tool for introducing a variety of substituents. psu.edu

Research into furan-organosilane conjugates like this compound is driven by the desire to harness the combined advantages of both the furan and organosilane moieties. These compounds serve as valuable intermediates in the synthesis of complex molecules and are instrumental in exploring new synthetic methodologies. The study of their reactivity continues to be an active area of research, with potential applications in the development of new materials and biologically active compounds. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14OSi B11917851 (Furan-2-ylmethyl)trimethylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

furan-2-ylmethyl(trimethyl)silane

InChI

InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3

InChI Key

QTRTZGJWEJWOSY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies for Furan 2 Ylmethyl Trimethylsilane and Analogous Structures

Direct Synthetic Approaches for Furan-Alkylene-Trimethylsilanes

For instance, the generation of a furfuryl Grignard reagent, such as furfurylmagnesium chloride, from furfuryl chloride and magnesium metal provides a nucleophilic furan (B31954) species. Subsequent reaction of this Grignard reagent with (chloromethyl)trimethylsilane would be expected to yield (Furan-2-ylmethyl)trimethylsilane through a nucleophilic substitution mechanism.

Alternatively, the use of 2-furyllithium, prepared by the deprotonation of furan with an organolithium reagent like n-butyllithium, presents another nucleophilic furan source. researchgate.netresearchgate.net Reaction of 2-furyllithium with (chloromethyl)trimethylsilane could also afford the target compound. Another viable approach involves the reaction of (trimethylsilyl)methylmagnesium chloride with a furfuryl halide. orgsyn.org This commercially available Grignard reagent can effectively couple with various electrophiles.

Metal-Catalyzed Cross-Coupling Strategies (e.g., Ni(0)-mediated dealkoxylating Csp2-Csp3 cross-coupling for (2-(Furan-2-yl)allyl)trimethylsilane)

Modern synthetic chemistry offers powerful tools in the form of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Nickel-catalyzed reactions, in particular, have gained prominence for their ability to couple a wide range of substrates. A notable example is the Ni(0)-mediated dealkoxylating Csp2-Csp3 cross-coupling reaction. This methodology has been successfully applied to the synthesis of allylsilanes from enol ethers.

In a relevant study, a variety of enol ethers were coupled with LiCH2SiMe3 in the presence of a Ni(0) catalyst to produce the corresponding allylsilanes with high stereospecificity and in good yields under mild conditions. This reaction proceeds via the cleavage of a Csp2-O bond and the formation of a new Csp2-Csp3 bond. While this specific example does not yield this compound, a similar strategy could be envisioned for the synthesis of analogous structures like (2-(Furan-2-yl)allyl)trimethylsilane, demonstrating the potential of nickel catalysis in forging furan-alkylene-silane linkages.

Formal Cycloaddition Reactions for Related Silylated Dihydronaphthofurans

Dihydronaphthofurans are an important class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their synthesis has been approached through various strategies, including cycloaddition reactions. These reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for constructing cyclic systems with high stereocontrol.

While the direct synthesis of silylated dihydronaphthofurans via cycloaddition is a specialized area, the principles of cycloaddition chemistry can be extended to include silyl-substituted reactants. For instance, a Diels-Alder reaction between a furan-containing diene and a silylated dienophile could potentially lead to the formation of a silylated dihydronaphthofuran skeleton. The presence of the silyl (B83357) group can influence the regioselectivity and stereoselectivity of the cycloaddition, offering a handle for further synthetic transformations.

Precursor-Based and Derivatization Strategies for Introducing the Furan-2-ylmethyl Moiety

An alternative to the direct formation of the furan-alkylene-silane bond is to first construct the furan-2-ylmethyl moiety and then introduce the trimethylsilyl (B98337) group, or vice versa.

Functionalization Pathways from Furfuryl Alcohol and its Derivatives (e.g., carbonylation yielding furan-2-ylmethyl acetate)

Furfuryl alcohol, a readily available bio-based chemical, serves as a versatile starting material for the synthesis of various furan derivatives. A range of functionalization pathways can be employed to modify the hydroxyl group, paving the way for the introduction of a silyl group.

One such functionalization is the palladium-catalyzed carbonylation of furfuryl alcohol. In the presence of a palladium catalyst and carbon monoxide, furfuryl alcohol can be converted to furan-2-ylmethyl acetate (B1210297) in high yield. This acetate can then potentially be a substrate for further transformations, such as conversion to a halide followed by reaction with a silyl nucleophile.

ReactantProductCatalystConditionsYield
Furfuryl alcoholFuran-2-ylmethyl acetatePalladium complexCO pressure, 130 °C>96%

Silylation Techniques Applied to Furan-Containing Substrates (e.g., silylation of furanones)

Silylation is a common strategy in organic synthesis to protect functional groups or to activate a molecule for subsequent reactions. nih.gov This technique can be applied to furan-containing substrates to introduce a silyl group.

A pertinent example is the silylation of 2(5H)-furanone. Treatment of 2(5H)-furanone with trimethylsilyl chloride in the presence of a base like triethylamine leads to the formation of 2-(trimethylsilyloxy)furan. chemicalbook.com This reaction proceeds in high yield and provides a silylated furan derivative that can be used in further synthetic elaborations. chemicalbook.com

SubstrateSilylating AgentProductYield
2(5H)-FuranoneTrimethylsilyl chloride2-(trimethylsilyloxy)furan88%

Utilization of Silyl Enol Ethers in Furan Synthesis

For example, the electrooxidative coupling of furans with silyl enol ethers has been shown to be an effective method for the synthesis of annulated furans. This reaction involves an electrochemical ring closure that is highly stereoselective, leading to the formation of cis-fused systems. The key step is believed to be the initial oxidation of the silyl enol ether to a radical cation, followed by a furan-terminated cyclization. This methodology highlights the utility of silyl enol ethers in constructing complex furan-containing polycyclic systems.

Mechanistic Investigations in the Synthesis and Reactivity of Furan Organosilanes

Elucidation of Catalyst-Mediated Reaction Pathways (e.g., Ni-catalyzed processes, Rhodium-catalyzed synthesis)

Catalysts play a pivotal role in the synthesis of functionalized furans, including those bearing organosilicon moieties. Transition metals like rhodium and nickel are instrumental in activating furan (B31954) rings and facilitating transformations that would otherwise be challenging.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are particularly effective in mediating reactions involving furans. For instance, rhodium(II) acetate (B1210297) has been shown to catalyze the reaction of α-diazocarbonyls with acetylenes to produce substituted furans. emory.edu This process involves the formation of a rhodium-stabilized carbenoid, which then reacts with the alkyne. emory.edu In a related transformation, rhodium-stabilized imino-carbenes react with furans in a [3+2] annulation to form bicyclic hemiaminals, which subsequently undergo ring-opening to yield highly functionalized pyrroles. nih.gov Another application of rhodium catalysis is the cyclization of 2-alkynyl 2-diazo-3-oxobutanoates to form furo[3,4-c]furans. nih.gov The mechanism proceeds through a rhodium-stabilized carbenoid that adds to the acetylene, creating a vinyl carbenoid which then cyclizes onto a neighboring carbonyl group. nih.gov

Borane-Catalyzed Transformations: Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a potent catalyst for the ring-opening and closing cascade reactions of furans with hydrosilanes. This transition-metal-free approach provides access to valuable silicon-functionalized synthetic intermediates. ibs.re.krnih.gov The reaction of a furan with a hydrosilane in the presence of the borane (B79455) catalyst leads to the formation of α-silyloxy-(Z)-alkenyl silanes. ibs.re.kr The proposed mechanism involves the generation of a silylium (B1239981) species that is attacked by the furan, forming an oxonium intermediate. This is followed by a borohydride (B1222165) attack, leading to a partially reduced furan with a new C-Si bond. ibs.re.krnih.gov

While not exclusively focused on (Furan-2-ylmethyl)trimethylsilane, these catalyst systems demonstrate the principles that can be applied to the synthesis and functionalization of silylated furans.

Understanding Regioselectivity and Diastereoselectivity in Synthetic Routes

The control of regioselectivity and diastereoselectivity is a cornerstone of modern synthetic chemistry, and the synthesis of substituted furan-organosilanes is no exception. The position of the silyl (B83357) group and other substituents on the furan ring profoundly influences the outcome of subsequent reactions.

Regioselectivity: The presence of a trimethylsilyl (B98337) group on the furan ring can direct the regioselectivity of electrophilic substitution reactions. Furan rings typically undergo electrophilic attack preferentially at the 2- and 5-positions. psu.edu By placing a silyl group at one of these positions, it can act as a blocking group, forcing subsequent substitutions to occur at other positions on the ring. psu.edu For example, 2-(trimethylsilyl)furan can be lithiated at the 5-position, and subsequent reaction with an electrophile introduces a substituent at that specific site. psu.edu The silyl group can later be removed or replaced in an ipso-substitution. psu.edu

In a different context, the reaction of (furan-2-yloxy)trimethylsilane (B1210356) with iminium salts demonstrates high γ-regioselectivity, leading to the formation of γ-arylidenebutenolides. researchgate.net This highlights how the interplay between the silyloxy group and the furan ring directs the outcome of the reaction.

The reaction of binuclear biscarbene complexes of furan containing both chromium and tungsten with 3-hexyne (B1328910) showed regioselectivity, with the benzannulation reaction occurring preferentially at the chromium-carbene center. nih.gov

Diastereoselectivity: The borane-catalyzed cascade reaction of furans not only exhibits regioselectivity but can also be highly stereoselective. The subsequent ring-closing of the initially formed α-silyloxy-(Z)-alkenyl silanes can produce cyclopropyl (B3062369) silanes with a high degree of anti-diastereoselectivity. ibs.re.krnih.gov This stereochemical control is crucial for the synthesis of complex molecules where specific stereoisomers are required.

Reaction TypeCatalyst/ReagentSubstrateKey OutcomeRef
Electrophilic SubstitutionBuLi, Electrophile2-(trimethylsilyl)furanRegioselective functionalization at C-5 psu.edu
AminoalkylationIminium Salts(Furan-2-yloxy)trimethylsilaneγ-Regioselective formation of γ-arylidenebutenolides researchgate.net
Benzannulation3-HexyneHeterobinuclear (Cr, W) biscarbene complex of furanRegioselective reaction at the chromium-carbene center nih.gov
CyclopropanationB(C6F5)3, Hydrosilane2-Substituted Furansanti-Diastereoselective formation of cyclopropyl silanes ibs.re.krnih.gov

Characterization and Role of Reactive Intermediates (e.g., electrophilic intermediates, metal carbene complexes, radical isomerization processes)

The transformations of furan-organosilanes often proceed through transient, highly reactive intermediates that dictate the final product structure. Identifying and understanding the behavior of these intermediates is key to mechanistic elucidation.

Electrophilic Intermediates: The oxidation of the furan ring, a reaction relevant to both synthetic chemistry and toxicology, generates electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, this oxidation can lead to the formation of an epoxide or a cis-enedione. nih.gov These reactive species can then be trapped by nucleophiles. In biological systems, the oxidation of furan by cytochrome P450 enzymes produces cis-2-butene-1,4-dial (BDA), a reactive dialdehyde (B1249045) that can form adducts with cellular nucleophiles like glutathione (B108866) and polyamines. nih.gov

Metal Carbene Complexes: Transition metal carbene complexes are versatile intermediates in organometallic chemistry. Fischer carbenes, which are electrophilic at the carbene carbon, and Schrock carbenes, which are nucleophilic at the carbene carbon, represent two major classes. wikipedia.org Carbene complexes of furan have been synthesized using metals like chromium and tungsten. nih.gov These complexes can undergo further reactions, such as benzannulation with alkynes. nih.gov Rhodium-stabilized carbenoids are key intermediates in the synthesis of furans from diazocarbonyls and in the conversion of furans to pyrroles. emory.edunih.govnih.gov

Radical Isomerization Processes: Radical reactions provide a powerful tool for the synthesis of organosilanes. Silyl radicals can be generated from hydrosilanes and can participate in cascade reactions. rhhz.netresearchgate.net For instance, the isomerization of siloxy radicals is a characteristic step in the radical-mediated oxidation of some silanes. researchgate.net These radical processes can be initiated by various methods, including the use of peroxides or photoredox catalysis, and allow for the formation of complex silylated molecules through controlled isomerization and cyclization steps. rhhz.net

Intermediate TypePrecursor/ReactionKey CharacteristicsRole in SynthesisRef
Electrophilic Epoxide/EnedioneFuran Ring OxidationHighly reactive, electrophilicTrapped by nucleophiles to form adducts nih.gov
Metal Carbene ComplexReaction of furan precursors with metal carbonyls or via diazo compoundsElectrophilic (Fischer) or Nucleophilic (Schrock) carbene carbonUndergo cycloadditions, annulations, and other transformations nih.govnih.govwikipedia.org
Silyl RadicalHydrosilanes + InitiatorSilicon-centered radicalInitiates radical cascades and isomerization for C-Si bond formation rhhz.netresearchgate.net

Kinetic Studies of Furan Derivatives in Reaction Systems

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the influence of various parameters such as temperature and pressure. While specific kinetic data for this compound is scarce, studies on related furan derivatives offer valuable information.

The kinetics of the reaction of hydroxyl radicals with furan and its alkylated derivatives like 2-methylfuran (B129897) have been investigated. acs.org These reactions show a negative temperature dependence, indicating that the addition pathways dominate under the studied conditions. acs.org Such studies are crucial for understanding the atmospheric chemistry and combustion of furan-based compounds.

Theoretical studies using density functional theory (DFT) have been employed to model the kinetics of furan formation from various precursors. nih.gov These computational approaches can determine activation energies and reaction rate constants for individual steps in a complex reaction network. For example, the rate constant for the reaction of furfural (B47365) with OH radicals has been calculated, showing that at lower temperatures (<400 K), OH-addition mechanisms are favored, while at higher temperatures, H-abstraction becomes more significant. acs.org

The kinetics of the Diels-Alder reaction, a fundamental transformation of furans, have also been a subject of detailed investigation. nih.gov Understanding the interplay between kinetics and thermodynamics in these cycloadditions is essential for optimizing the synthesis of complex molecules from furan building blocks. nih.gov In the production of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and ethylene (B1197577), kinetic studies revealed two distinct regimes: one limited by the catalyzed dehydration step and another limited by the uncatalyzed Diels-Alder reaction, depending on the catalyst concentration. umn.edu

Reaction SystemFuran DerivativeKey Kinetic FindingSignificanceRef
Reaction with OH RadicalsFuran, 2-MethylfuranNegative temperature dependence, dominance of addition reactionsUnderstanding combustion and atmospheric chemistry acs.org
Reaction with OH RadicalsFurfuralCrossover from OH-addition to H-abstraction mechanism with increasing temperaturePredictive modeling of furan derivative reactivity acs.org
Diels-Alder Cycloaddition2,5-Dimethylfuran + EthyleneTwo kinetic regimes depending on catalyst concentrationOptimization of biomass conversion processes umn.edu

Advanced Applications in Synthetic Organic Chemistry

As Reagents and Building Blocks in Complex Organic Synthesis

(Furan-2-ylmethyl)trimethylsilane and its derivatives serve as crucial intermediates and building blocks in the synthesis of intricate organic molecules. The trimethylsilyl (B98337) group can act as a protecting group, allowing for selective reactions at other positions on the furan (B31954) ring. ontosight.ai This is particularly useful in multi-step syntheses where precise control over reactivity is essential. psu.edu The silyl (B83357) group's ability to direct metalation reactions and its susceptibility to ipso-substitution (replacement of the silyl group itself) provide chemists with powerful strategies for introducing a variety of functional groups onto the furan core. psu.edu

Furthermore, the furan moiety itself is a key structural motif in numerous natural products and biologically active compounds. researchgate.netnumberanalytics.com Therefore, the ability to functionalize and manipulate the furan ring through the use of silylated derivatives is of significant interest in medicinal chemistry and drug discovery. ontosight.ainih.gov

Precursors for Fused Heterocyclic Systems (e.g., dihydronaphthofurans, triazoloquinazolines)

A significant application of furan-based organosilanes lies in their role as precursors for the synthesis of fused heterocyclic systems. These complex, multi-ring structures are prevalent in many biologically active molecules.

One notable example is the synthesis of dihydronaphthofurans . Research has demonstrated that allylsilanes can react with 2-naphthol (B1666908) in the presence of an iodobenzene (B50100) diacetate to yield ((1,2-dihydronaphtho[2,1-b]furan-2-yl)methyl)trimethylsilane through a formal [2+3] cycloaddition. nih.gov This reaction provides a direct route to the dihydronaphthofuran core structure, which is a key component of compounds exhibiting antitubercular and enzyme-inhibiting properties. nih.gov

While direct synthesis of triazoloquinazolines from this compound is not explicitly detailed in the provided search results, the general utility of functionalized furans as precursors for complex heterocycles is well-established. The reactivity of the furan ring and the versatility of the silyl group allow for the introduction of nitrogen-containing functionalities, which are essential for the construction of triazole and quinazoline (B50416) ring systems.

Utility in the Construction of Functionalized Furan Derivatives

The strategic use of silyl groups on the furan ring has proven to be exceptionally valuable for the synthesis of multi-substituted furan derivatives. The trimethylsilyl group can act as a "blocking group," directing the introduction of other substituents to specific positions on the furan ring that would otherwise be difficult to functionalize. psu.edu

The generation of 2-furyl metal carbene complexes from furan derivatives has become a powerful method in heterocyclic chemistry. chim.it These reactive intermediates can be trapped in situ with various substrates to produce a wide array of functionalized furans, often with high atom economy. chim.it Catalysts based on earth-abundant metals like copper and zinc have been particularly effective in these transformations. chim.it

Furthermore, the silyl group can be readily removed or replaced, providing access to a diverse range of functionalized furans that are challenging to prepare through other methods. psu.edu This includes the synthesis of furan-containing oligomers and the participation in multicomponent reactions to build complex furan derivatives. chim.it

Role in Developing New Synthetic Methodologies and Cascade Reactions

This compound and related compounds are instrumental in the development of novel synthetic methodologies, including cascade reactions. Cascade reactions, where multiple chemical transformations occur in a single pot, are highly efficient and environmentally friendly.

A notable example is the copper-catalyzed three-component cascade reaction that provides one-step access to furan-2-ylmethylboranes. rsc.org This process involves a Knoevenagel condensation, an enynone cyclization, and a B-H bond insertion, demonstrating the power of cascade strategies in rapidly building molecular complexity. rsc.org The broad substrate scope and good functional group compatibility of this method highlight its synthetic utility. rsc.org

The reactivity of silylated furans has also been exploited in gold-catalyzed cyclopropanation reactions, leading to the formation of medium-sized heterocycles through a cascade process. vulcanchem.com These innovative reactions expand the toolkit of synthetic chemists and enable the construction of previously inaccessible molecular architectures.

Potential in Bio-Based Chemical Production from Furan Feedstocks

Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals that can be derived from lignocellulosic biomass. researchgate.netrsc.org This positions them as sustainable feedstocks for the production of a wide range of bio-based chemicals and materials. researchgate.net

The conversion of these biomass-derived furans into more valuable chemical entities is a major focus of green chemistry. This compound and other functionalized furans play a crucial role in this endeavor. For instance, furfural, readily obtained from agricultural byproducts, serves as a precursor in the synthesis of various furan derivatives with applications in the pharmaceutical and chemical industries. scirp.org

Research is actively exploring the efficient conversion of furan feedstocks into valuable products. This includes the development of processes for the synthesis of furan-2,5-dicarboxylic acid (FDCA), a potential bio-based replacement for terephthalic acid in polyesters. researchgate.nettue.nl The principles of protecting group chemistry and catalytic conversion, often involving silylated intermediates, are central to achieving high yields and selectivity in these transformations. tue.nl The ultimate goal is to create sustainable and economically viable routes to a wide range of chemicals from renewable biomass resources. rsc.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analyses (e.g., DFT studies for furan-2-ylmethyl derivatives)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of furan (B31954) derivatives. tandfonline.comglobalresearchonline.net These studies typically involve optimizing the ground-state molecular geometry and analyzing the resulting electronic properties.

For furan and its derivatives, such as 2-methylfuran (B129897), DFT calculations using methods like B3LYP have been employed to determine key structural parameters. researchgate.net The furan ring itself is an aromatic system, though its aromaticity is less pronounced than that of benzene. wikipedia.org One of the oxygen atom's lone pairs delocalizes into the ring, creating a 4n+2 electron system according to Hückel's rule. wikipedia.org This delocalization increases the electron density of the ring, making it more reactive towards electrophiles compared to benzene. wikipedia.org

The introduction of a trimethylsilylmethyl group at the C2 position is expected to influence the electronic distribution. The silyl (B83357) group is generally considered electron-donating, which would further enhance the electron density of the furan ring. DFT calculations on related substituted furans have explored properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically implies higher chemical reactivity.

Table 1: Representative DFT Calculation Parameters for Furan Derivatives

Compound DFT Method Basis Set Calculated Properties Reference
4-((furan-2-ylmethyl)amino)benzoic acid DFT - Molecular structure, MEP, HOMO/LUMO tandfonline.com
Furan, 2-methylfuran, 2,5-dimethylfuran (B142691) DFT/B3LYP cc-pVTZ Geometry, Vibrational Frequencies, NMR shifts, UV spectra globalresearchonline.net

This table is interactive and can be sorted by clicking on the column headers.

Reaction Mechanism Simulations and Energy Landscape Mapping

Computational modeling is instrumental in mapping the reaction pathways and energy landscapes of furan derivatives. These simulations can identify transition states, intermediates, and reaction barriers, providing a detailed picture of reaction kinetics and thermodynamics.

A significant area of study is the atmospheric oxidation of furans, often initiated by hydroxyl (OH) radicals. nih.govacs.org For furan and methylfurans, the reaction typically begins with the addition of the OH radical to the C2 or C5 position of the ring, forming a chemically activated adduct. nih.govacs.orgresearchgate.net This adduct can then undergo ring-opening, leading to the formation of unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.net The entire process can be modeled to predict the branching ratios of different products under various conditions. nih.gov

Another class of reactions studied computationally is cycloaddition. For instance, the Diels-Alder reaction of furan derivatives has been modeled. DFT studies on the cycloaddition of furan and 2-methylfuran with ethylene (B1197577) in the presence of a catalyst like aluminum chloride have detailed a three-step process: adsorption of the furan onto the catalyst, cycloaddition with ethylene to form a bridged bicyclic compound, and subsequent deoxygenation. researchgate.net Such simulations help in understanding the catalytic cycles and the role of intermediates in complex organic transformations.

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be validated against experimental data. This synergy is a powerful tool for structural confirmation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. globalresearchonline.net For furan and its methyl derivatives, these calculations have successfully assigned the characteristic stretching and bending modes of the furan ring and its substituents. globalresearchonline.net For example, the C-H, C=C, and C-O stretching vibrations of the furan ring can be precisely identified. In a study of deuterated furan-2-carbaldehyde, the calculated shift in vibrational frequencies upon isotopic substitution was shown to match experimental ATR-IR and Raman spectra, confirming the location of the deuterium (B1214612) atom. mdpi.com

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.net Studies on furan derivatives have shown that calculated shielding constants are sensitive to the effects of substituents and correlate well with experimental values. researchgate.net The trimethylsilyl (B98337) group in (Furan-2-ylmethyl)trimethylsilane would produce a distinct, highly shielded signal in the ¹H NMR spectrum.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions. globalresearchonline.net For furan and its derivatives, the main absorption peak is typically assigned to a π→π* transition, and its wavelength can be influenced by substituents on the ring. globalresearchonline.net

Table 2: Predicted Spectroscopic Data for Furan Derivatives

Spectroscopy Type Compound Class Key Findings Reference
IR, Raman Furan, Methylfurans Ring C-C stretching vibrations ranged from 1414-1033 cm⁻¹. globalresearchonline.net
IR, Raman Furan-2-carbaldehyde-d C=O stretching frequency shifts from ~2800 cm⁻¹ (C-H) to ~2100 cm⁻¹ (C-D). mdpi.com
NMR Furan, Methylfurans Protons on the furan ring show increased shielding with methyl substitution. globalresearchonline.net

This table is interactive and can be sorted by clicking on the column headers.

Investigation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a primary goal of theoretical chemistry. For furan derivatives, computational studies have established several key relationships.

The nature of the substituent on the furan ring significantly impacts its reactivity. Electron-donating groups, like the methyl group in 2-methylfuran, increase the rate of reaction with electrophiles such as the nitrate (B79036) radical (NO₃) by an order of magnitude compared to unsubstituted furan. copernicus.org Conversely, electron-withdrawing groups, like the carbonyl in furanones, decrease the electron density of the C=C double bond and greatly reduce the reaction rate. copernicus.org The trimethylsilylmethyl group on this compound is expected to be electron-donating, thus activating the furan ring towards electrophilic substitution.

Computational studies also link structure to properties like conformational preference. In an analysis of 4'-substituted furfurylidenanilines, DFT methods were used to calculate the rotational barriers around the bond connecting the furan ring to the substituent, explaining the conformational preferences based on electronic and steric factors. researchgate.net

Modeling of Furan-Derived Radicals in Chemical Environments (e.g., (furan-2-yl)methyl radicals in combustion)

Furan and its derivatives are important components in biofuel combustion and biomass burning, making the study of their radical chemistry essential. whiterose.ac.uknih.gov High-temperature environments lead to the formation of various radical species that drive combustion and pyrolysis processes.

Theoretical studies have investigated the thermal decomposition of furan, identifying key reaction pathways that produce radicals. nih.gov The (furan-2-yl)methyl radical is a crucial intermediate in the combustion and atmospheric oxidation of substituted furans. nih.govresearchgate.net Kinetic studies on the reactions of OH radicals with furan and its alkylated derivatives show a negative temperature dependence, indicating that addition reactions to the ring are dominant under atmospheric and low-temperature combustion conditions. whiterose.ac.ukacs.org

Quantum chemistry calculations model the fate of these radicals. For example, in atmospheric conditions, the adduct radical formed by OH addition to the furan ring can be stabilized or can isomerize, leading to ring-opening. nih.govacs.org The resulting ring-opened radicals then react with O₂ to form unsaturated 1,4-dicarbonyl compounds, which are significant atmospheric pollutants. nih.govresearchgate.net These detailed models are critical for accurately predicting the environmental impact and combustion efficiency of furan-based biofuels.

Q & A

Basic: What are the recommended synthetic routes for (Furan-2-ylmethyl)trimethylsilane, and how can purity be optimized?

Methodological Answer:

  • Synthesis via Silylation: React furfuryl alcohol derivatives (e.g., furfuryl chloride) with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Monitor reaction progress via TLC or GC-MS to avoid over-silylation byproducts .
  • Purification: Use fractional distillation under inert atmosphere (N₂/Ar) due to the compound’s sensitivity to moisture. Confirm purity via ¹H/¹³C NMR (referenced to TMS) and GC-MS with a polar column (e.g., DB-5) to resolve siloxane impurities .
  • Yield Optimization: Maintain stoichiometric excess of TMSCl (1.2–1.5 equiv.) and low temperatures (0–5°C) to minimize side reactions.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protection: Use nitrile gloves (tested for silane permeability), ANSI Z87.1-certified safety goggles, and a lab coat. Work in a fume hood with HEPA filtration to avoid inhalation of volatile siloxanes .
  • Storage: Store under N₂ at 2–8°C in glass containers with PTFE-lined caps. Avoid contact with moisture or oxidizers (e.g., peroxides) to prevent exothermic decomposition .
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis. Collect residues in sealed containers for hazardous waste disposal .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify furan protons (δ 6.2–7.4 ppm) and TMS methyl groups (δ 0.1–0.3 ppm). Use deuterated chloroform (CDCl₃) with TMS as an internal reference .
    • ²⁹Si NMR: Confirm silylation at δ 10–20 ppm (trimethylsilyl group).
  • FT-IR: Detect Si-C stretches (~1250 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
  • GC-MS: Use electron ionization (70 eV) to fragment the molecule; monitor for m/z 147 (furan-TMS fragment) and m/z 73 (TMS⁺) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for silyl-group transfer. Compare activation energies (ΔG‡) for Si–C vs. Si–O bond cleavage under catalytic conditions .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways. Prioritize solvents with low dielectric constants to stabilize silane intermediates .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from thermolysis studies) .

Advanced: How should researchers resolve contradictions in reported decomposition temperatures for this compound?

Methodological Answer:

  • Controlled Thermolysis: Perform TGA/DSC under inert gas (N₂) at 5°C/min. Compare decomposition onset temperatures across studies; discrepancies often arise from moisture contamination or heating-rate variability .
  • Byproduct Analysis: Use GC-MS post-thermolysis to identify siloxane oligomers (e.g., hexamethyldisiloxane) or furan derivatives. Quantify using internal standards (e.g., dodecane) .
  • Error Mitigation: Standardize sample preparation (e.g., drying over molecular sieves) and calibrate equipment with reference materials (e.g., indium for DSC) .

Advanced: What strategies enable selective functionalization of the furan ring in this compound without cleaving the silyl group?

Methodological Answer:

  • Electrophilic Substitution: Use mild Lewis acids (e.g., BF₃·Et₂O) for regioselective nitration or halogenation at the 5-position of the furan. Avoid protic acids to prevent Si–O bond hydrolysis .
  • Photocatalysis: Employ Ru(bpy)₃²⁺ under blue light (450 nm) for C–H activation. Monitor reaction progress via in-situ IR to detect intermediate silyl ethers .
  • Protection-Deprotection: Temporarily protect the silyl group with TBDMSCl before functionalization, then deprotect with fluoride sources (e.g., TBAF) .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation in hexane/EtOAc (1:1). Use SHELXL for structure refinement; validate bond lengths (e.g., Si–C: ~1.87 Å) against Cambridge Structural Database entries .
  • Disorder Modeling: Address rotational disorder in TMS groups using PART and ISOR commands in SHELX. Apply Hirshfeld surface analysis to confirm intermolecular interactions .
  • Data Validation: Check R-factor convergence (<5%) and ADP (anisotropic displacement parameters) for non-hydrogen atoms .

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